molecular formula C21H18N4O B12153214 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide

2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B12153214
M. Wt: 342.4 g/mol
InChI Key: HKNIIIBTTMDGQJ-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with pyridine and pyrrole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyridine Substitution:

    Pyrrole Addition: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyrrole boronic acid or halide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s heterocyclic rings can contribute to unique electronic and photophysical properties, making it useful in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Its interactions with proteins and nucleic acids can be studied to understand its potential as a biochemical probe or drug candidate.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would vary based on the biological context but could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

2-pyridin-2-yl-N-(2-pyrrol-1-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O/c26-21(23-11-14-25-12-5-6-13-25)17-15-20(19-9-3-4-10-22-19)24-18-8-2-1-7-16(17)18/h1-10,12-13,15H,11,14H2,(H,23,26)

InChI Key

HKNIIIBTTMDGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCN4C=CC=C4

Origin of Product

United States

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